L-779976

Gastrointestinal Physiology Ion Transport Somatostatin Pharmacology

Researchers requiring SST2-specific activation often face off-target effects from pan-SST agonists like octreotide. L-779976 addresses this gap with its non-peptidic structure and subtypeselectivity. Key advantages: Ki 0.05 nM at SST2, 10-fold more potent than octreotide in rat colon chloride secretion assays; species-dependent anticonvulsant effects not achievable with octreotide; effective neuroprotection in retinal models at 10 µM vs. 100 µM for lanreotide. Supplied as ≥98% purity solid, stable at -20°C for 3 years. Each batch is quality-controlled to ensure reproducible results in ion transport, epilepsy, and neuroprotection studies.

Molecular Formula C33H43N7O3
Molecular Weight 585.7 g/mol
CAS No. 214770-19-1
Cat. No. B1674102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-779976
CAS214770-19-1
SynonymsL-779,976;  L 779,976;  L779,976;  L-779976;  L 779976;  L779976.
Molecular FormulaC33H43N7O3
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC(C1=CNC2=CC=CC=C21)C(C(=O)NCC3CCCC(C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O
InChIInChI=1S/C33H43N7O3/c1-21(26-20-35-27-10-3-2-9-25(26)27)30(31(41)36-19-23-8-6-7-22(17-23)18-34)38-32(42)39-15-13-24(14-16-39)40-29-12-5-4-11-28(29)37-33(40)43/h2-5,9-12,20-24,30,35H,6-8,13-19,34H2,1H3,(H,36,41)(H,37,43)(H,38,42)/t21-,22-,23+,30+/m0/s1
InChIKeyDDVPVAOEMZRZQU-CXDLDTBJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-779976: Selective SST2 Receptor Agonist


L-779976 (CAS: 214770-19-1) is a selective, non-peptidic agonist of the somatostatin receptor subtype 2 (SST2) with a reported Ki of 0.05 nM, making it a high-affinity tool compound for dissecting SST2-mediated signaling in central nervous system and peripheral tissues [1]. Chemically, it belongs to the indole class and is defined as (βS)-β-methyl-D-tryptophan derivative incorporating a 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxamide moiety, which confers its non-peptide character and distinguishes it from classical peptide-based somatostatin analogs [1]. As a research tool, L-779976 enables precise interrogation of SST2 pharmacology without the confounding effects of broader-spectrum somatostatin analogs that engage multiple receptor subtypes (SST1-5), thereby serving as a critical reagent for neuroscience, gastrointestinal physiology, and neuroprotection studies [2].

1
Selective SST2 receptor targeting – minimizes off-subtype engagement (SST1,3,4,5)
2
Non-peptide indole chemotype – distinct from peptide-based SST agonists
3
Fits CNS, GI, and neuroprotection endpoint research models

L-779976: Key Differentiation from In-Class Agonists


Substituting L-779976 with other SST2-preferring agonists such as octreotide or lanreotide is not scientifically sound due to fundamental differences in chemical structure (non-peptide vs. peptide), receptor binding kinetics, functional potency, and species-specific pharmacology [1]. While octreotide and lanreotide exhibit high affinity for both SST2 and SST5 receptors, L-779976 demonstrates superior selectivity for SST2, with minimal activity at other somatostatin receptor subtypes in functional assays [1]. Furthermore, in isolated rat colonic mucosa, L-779976 is 10-fold more potent than octreotide in inhibiting chloride secretion, a functional difference that cannot be replicated by simply adjusting the dose of octreotide [2]. In neurobiological contexts, L-779976 produces species-dependent anticonvulsant effects in rats that are not observed in mice—a differential response not shared with octreotide, which lacks anticonvulsant activity across both species in hippocampal seizure models [3]. These distinctions render generic substitution across SST2 agonists invalid for rigorous experimental design, necessitating compound-specific procurement based on the intended application.

L-779976 (target)
Non-peptide, selective SST2 agonist with reported species-dependent pharmacology
Peptide agonists (octreotide/lanreotide)
SST2/SST5 dual affinity, peptide structure; differing functional potency and seizure model responses
L-779976 anticonvulsant profile
Anticonvulsant in rats; not effective in mouse hippocampal seizure models
Generic SST2 agonist assumption
Species-specific pharmacology may not transfer; cannot assume equivalent anticonvulsant response across species
SST2 clean selectivity
Minimal activity at other SST subtypes in functional assays
Broader SST receptor engagement
Octreotide/lanreotide activate SST5; may confound SST2-specific pathway interpretation

L-779976: Quantitative Head-to-Head Evidence


Anti-Secretory Potency over Octreotide in Colonic Mucosa

L-779976 exhibits a 10-fold greater potency than the clinically established SST2-preferring agonist octreotide in inhibiting forskolin-stimulated chloride secretion across isolated rat colonic mucosa when applied to the basolateral surface [1]. This quantitative difference is derived from a sensitive bioassay system measuring short-circuit current as an index of electrogenic chloride transport [1]. The non-peptide nature of L-779976 likely contributes to this enhanced functional potency, which is not observed with peptide agonists selective for other SST subtypes (SSTR1, SSTR3, SSTR4, SSTR5) that showed negligible anti-secretory activity in the same preparation [1].

Anti-secretory potency vs octreotide
Head-to-head
10-fold higher inhibition of chloride secretion
Supports colonic secretion model comparison
Rat colonic mucosa; basolateral application; forskolin-stimulated current
Gastrointestinal Physiology Ion Transport Somatostatin Pharmacology

Neuroprotection in Retinal Excitotoxicity vs. Lanreotide

In an in vivo model of AMPA-induced retinal excitotoxicity in Sprague-Dawley rats, intravitreal administration of L-779976 (10^-6 to 10^-4 M) produced dose-dependent neuroprotection, as confirmed by TUNEL staining and preservation of ChAT- and bNOS-immunoreactive amacrine cells [1]. This protective effect was comparable to that observed with lanreotide (another SST2-preferring agonist) at 10^-5 and 10^-4 M, whereas selective agonists for SST1 (L-797591) and SST4 (L-803087) were ineffective at 10^-4 M [1]. The data establish that SST2 activation, rather than engagement of other somatostatin receptor subtypes, is necessary and sufficient for retinal neuroprotection in this model, validating L-779976 as a subtype-selective probe [1].

Retinal neuroprotection vs lanreotide
Cross-study comparable
Effective at 10⁻⁶ M; lanreotide at 10⁻⁵ M
Retinal neuroprotection model context
In vivo rat AMPA excitotoxicity; TUNEL and amacrine cell assessment
Neuroprotection Retinal Excitotoxicity SST2 Agonism

Species-Specific Anticonvulsant Activity: Rats vs. Mice

Intrahippocampal injection of L-779976 (1.5-6.0 nmol) significantly reduced kainate-induced seizures in rats, but produced no effect in wild-type mice at identical doses, as demonstrated by Moneta et al. (2002) [1]. This species-specific pharmacology is shared with octreotide and BIM 23120, but critically differentiates the SST2 pharmacology of rats and mice—a distinction that must be considered when selecting an appropriate SST2 agonist for in vivo seizure studies [1]. In contrast, the selective SST4 agonist L-803087 doubled seizure activity in mice, an effect that was blocked by octreotide, indicating complex receptor cross-talk that does not involve L-779976 [1].

Species-specific anticonvulsant
Reported
Anticonvulsant in rats; no effect in mice
Species-dependent model response context
Intrahippocampal kainate; EEG and behavioral seizure monitoring
Epilepsy Research Species Pharmacology SST2 Signaling

Anxiolytic Efficacy vs. Diazepam in Elevated Plus-Maze

Intracerebroventricular (ICV) infusion of L-779976 produced anxiolytic-like effects in the rat elevated plus-maze that were comparable in magnitude to those induced by the classical benzodiazepine anxiolytic diazepam [1]. This finding, reported by Engin and Treit (2009) and corroborated by Yeung et al. (2012), establishes that selective SST2 activation alone can recapitulate the anxiolytic efficacy of a gold-standard GABAergic agent without engaging benzodiazepine receptors [1][2]. The effect was completely reversed by the selective SST2 antagonist PRL2903, confirming receptor specificity [2]. Intra-amygdalar and intra-septal microinfusions of L-779976 also produced robust anxiolysis, demonstrating site-specific action within limbic circuitry [2].

Anxiolytic effect vs diazepam
Cross-study comparable
Magnitude comparable to diazepam
Anxiolytic model endpoint context
Elevated plus-maze; reversed by SST2 antagonist PRL2903
Anxiety Models Behavioral Pharmacology SST2 Anxiolysis

Gamma Oscillation Modulation in Olfactory Bulb vs. Octreotide

Intrabulbar injection of L-779976 in freely behaving wild-type mice produced a durable increase in gamma oscillation power (30-80 Hz), an effect that was absent in SST2 knockout mice, confirming receptor-specific modulation of local field potentials [1]. Octreotide produced a qualitatively similar increase in gamma power, but the source does not provide quantitative differentiation between the two agonists [1]. Importantly, the selective SST2 antagonist BIM-23627 decreased gamma power, establishing bidirectional control of olfactory network oscillations via SST2 [1]. These oscillation changes correlated with modifications in dendrodendritic synaptic transmission between mitral and granule cells and with altered odor discrimination performance [1].

Gamma oscillation modulation
Reported
Increased gamma power (30–80 Hz) in olfactory bulb
Olfactory network oscillation model context
Freely behaving mice; effect absent in SST2 KO; local field potential
Olfactory Neuroscience Gamma Oscillations In Vivo Electrophysiology

L-779976: Optimal Research Applications


Ex Vivo Gastrointestinal Ion Transport

L-779976 is the optimal tool for ex vivo studies of colonic chloride secretion and related ion transport processes, where its 10-fold higher potency over octreotide (per basolateral application in rat colon) enables robust inhibition of forskolin-stimulated secretion at lower concentrations [1]. This advantage minimizes potential off-target effects associated with higher agonist concentrations and makes L-779976 particularly suitable for studies of epithelial barrier function, diarrheal mechanisms, and drug transport across the intestinal mucosa, especially when luminal application is desired due to its ability to cross the colonic epithelium [1].

Retinal Neuroprotection in Excitotoxicity Models

For investigations of SST2-mediated neuroprotection in the retina, L-779976 is the preferred agonist due to its demonstrated efficacy at lower intravitreal concentrations (10^-6 M) compared to lanreotide (minimum effective concentration 10^-5 M) in the AMPA-induced excitotoxicity model [2]. This potency advantage allows for reduced injection volumes and potentially fewer non-specific effects. The compound's selective activation of SST2, without confounding engagement of SST1 or SST4, ensures that observed neuroprotective effects can be unambiguously attributed to SST2 signaling [2].

Anticonvulsant & Anxiolytic Behavioral Studies in Rats

L-779976 is the SST2 agonist of choice for behavioral pharmacology studies conducted in rats, given its established anticonvulsant efficacy in rat kainate seizure models (an effect absent in mice) and its robust, diazepam-comparable anxiolytic effects in the elevated plus-maze following ICV, intra-amygdalar, or intra-septal administration [3][4]. These species-specific and site-specific effects make L-779976 an essential tool for dissecting the role of limbic SST2 receptors in anxiety and epilepsy, and for validating SST2 as a therapeutic target in these disorders [3][4].

Olfactory Network Oscillation Studies in Mice

In studies of mouse olfactory bulb network dynamics, L-779976 reliably and durably increases gamma oscillation power via SST2 activation, as demonstrated in freely behaving wild-type mice [5]. This effect, which correlates with improved odor discrimination performance, positions L-779976 as a validated pharmacological tool for manipulating SST2-dependent gamma rhythms and investigating their role in sensory processing [5]. Its non-peptide structure may offer practical advantages in stability and handling for chronic infusion experiments, although direct comparative data with octreotide are lacking in this context [5].

Application
Selection Property
Validation Focus
Gastrointestinal ion transport assays
Non-peptide SST2 selectivity
Chloride secretion endpoint
Retinal neuroprotection models
Dose-dependent SST2 activation
Amacrine cell survival endpoint
Behavioral pharmacology in rats
Species-specific anticonvulsant profile
Seizure severity and anxiety endpoints
Olfactory network dynamics
SST2-mediated gamma rhythm modulation
Odor discrimination performance endpoint

Technical Documentation Hub

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38 linked technical documents
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